Regiochemical Differentiation: 1,9-Diazaspiro vs. 3,9-Diazaspiro Scaffolds Exhibit Divergent Target Engagement Profiles
The 1,9-diazaspiro[5.5]undecane scaffold engages a fundamentally different biological target space compared to the 3,9-diazaspiro regioisomer. In the ACC program, 1,9-diazaspiro[5.5]undecan-2-one compounds achieved dual ACC1/ACC2 IC50 values as low as 3.4 nM and 1.0 nM, respectively [1]. For orexin receptor antagonism, a 1,9-diazaspiro derivative (compound 6d) achieved subnanomolar OX2R affinity (pKi 9.34) [1]. By contrast, the 3,9-diazaspiro scaffold has been optimized for GABAAR antagonism, with the simplified analog 1e showing Ki = 180 nM with selectivity for the extrasynaptic α4βδ subtype [2], and for CCR5 antagonism in antiviral applications [3]. The 2,9-diazaspiro regioisomer demonstrated markedly superior in vivo performance (improved oral bioavailability and AUC) compared to the 1,9-core, further confirming that nitrogen positioning is a critical determinant of both target engagement and pharmacokinetics [1].
| Evidence Dimension | Therapeutic target space engagement by regioisomer |
|---|---|
| Target Compound Data | 1,9-diazaspiro[5.5]undecane scaffold: ACC1 IC50 3.4 nM, ACC2 IC50 1.0 nM; OX2R pKi 9.34; DENV2 EC50 11.43-20.77 μM (with N-9 benzyl-type substituents) |
| Comparator Or Baseline | 3,9-diazaspiro[5.5]undecane scaffold: GABAAR Ki 180 nM (compound 1e); CCR5 antagonism. 2,9-diazaspiro: superior oral bioavailability vs. 1,9-core (5% vs. improved exposure) |
| Quantified Difference | Target class divergence: 1,9-scaffold engages metabolic (ACC), orexin, and antiviral targets; 3,9-scaffold engages GABAAR and CCR5. OX2R affinity difference between 1,9- and 2,9- regioisomers reflected in >10-fold in vivo PK differences. |
| Conditions | In vitro enzymatic assays (ACC), radioligand binding (OX1R/OX2R, GABAAR), cell-based antiviral assays (DENV2), in vivo rat pharmacokinetics |
Why This Matters
Procurement of the 1,9-regioisomer is essential for programs targeting metabolic disorders, sleep/wake regulation, or antiviral indications; the 3,9- or 2,9-regioisomers will not recapitulate the same target engagement profile.
- [1] Blanco-Ania D, et al. Privileged heterocycles: bioactivity and synthesis of 1,9-diazaspiro[5.5]undecane-containing compounds. Chem Heterocycl Compd (N Y). 2017;53(8):827-845. doi:10.1007/s10593-017-2133-6. PMID: 32214420. View Source
- [2] Bavo F, et al. Structure-Activity Studies of 3,9-Diazaspiro[5.5]undecane-Based γ-Aminobutyric Acid Type A Receptor Antagonists with Immunomodulatory Effect. J Med Chem. 2021;64(24):17795-17812. doi:10.1021/acs.jmedchem.1c00290. PMID: 34908407. View Source
- [3] Habashita H, et al. Discovery of a potent, selective and orally bioavailable 3,9-diazaspiro[5.5]undeca-2-one CCR5 antagonist. Bioorg Med Chem Lett. 2009;19(5):1426-1429. View Source
